molecular formula C50H46N4O8S2 B101273 Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate CAS No. 18355-50-5

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate

Cat. No. B101273
CAS RN: 18355-50-5
M. Wt: 895.1 g/mol
InChI Key: JENUUMUEYUTBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate (abbreviated as QBP) is a chemical compound that has gained significant importance in scientific research. It is a quaternary ammonium salt that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has found numerous applications in scientific research. It is widely used as a fluorescent probe for the detection of DNA and RNA. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has been shown to selectively bind to double-stranded DNA and RNA with high affinity, making it an excellent tool for studying nucleic acid structure and function. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury.

Mechanism Of Action

The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate involves the formation of a complex between the compound and the target molecule. In the case of DNA and RNA, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate binds to the double helix structure through intercalation, which involves the insertion of the compound between adjacent base pairs. The resulting complex exhibits fluorescence, which can be used to detect and quantify the target molecule.

Biochemical And Physiological Effects

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the compound may interfere with certain biochemical and physiological processes, particularly those involving nucleic acids. Therefore, caution should be exercised when using Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in experiments involving DNA and RNA.

Advantages And Limitations For Lab Experiments

One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is its high selectivity for DNA and RNA. This makes it an excellent tool for studying nucleic acid structure and function. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is relatively easy to synthesize and has a long shelf-life, making it a cost-effective option for laboratory experiments.
One limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is its potential interference with nucleic acid function. Additionally, the compound may exhibit fluorescence in the presence of other molecules, which can complicate data interpretation. Therefore, it is important to carefully design experiments to minimize potential interference from Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate.

Future Directions

There are several future directions for the use of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in scientific research. One area of interest is the development of new fluorescent probes based on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate for the detection of other biomolecules. Additionally, there is potential for the use of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in the development of new diagnostic tools for the detection of nucleic acid-based diseases. Finally, further research is needed to fully understand the mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate and its potential applications in various fields of research.
Conclusion:
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate is a versatile compound that has found numerous applications in scientific research. Its high selectivity for DNA and RNA makes it an excellent tool for studying nucleic acid structure and function. However, caution should be exercised when using Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate in experiments involving nucleic acids, as the compound may interfere with certain biochemical and physiological processes. Despite these limitations, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate has significant potential for future research and development in various fields of study.

Synthesis Methods

The synthesis of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate involves the reaction of 6,6'-diformyl-2,2'-bipyridine with 1,2-bis(4-pyridyl)ethylene in the presence of a Lewis acid catalyst such as zinc chloride. The resulting product is then treated with tosyl chloride to obtain Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

18355-50-5

Product Name

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-ethyl-, ditosylate

Molecular Formula

C50H46N4O8S2

Molecular Weight

895.1 g/mol

IUPAC Name

N-(1-ethylquinolin-1-ium-6-yl)-4-[4-[(1-ethylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate

InChI

InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-29-23-31(17-19-33(29)39)37-35(41)27-13-9-25(10-14-27)26-11-15-28(16-12-26)36(42)38-32-18-20-34-30(24-32)8-6-22-40(34)4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10)

InChI Key

JENUUMUEYUTBEW-UHFFFAOYSA-N

SMILES

CC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Other CAS RN

18355-50-5

synonyms

6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) ditosylate

Origin of Product

United States

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